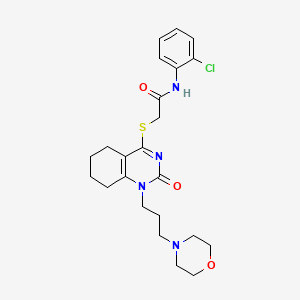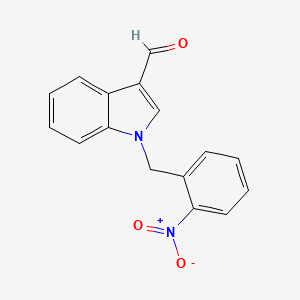
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that 2-nitrobenzyl compounds, which are structurally similar, are often used as photoremovable protecting groups . These compounds can be chemically modified to a molecule and can be removed with light, allowing researchers to control spatial, temporal, and concentration variables with light .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is likely similar to that of other 2-nitrobenzyl compounds. Upon irradiation, these compounds undergo a reaction initiated by an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro photoproducts react via two competing paths. One path involves cyclization to short-lived benzisoxazolidines, while the other path involves the formation of nitroso hydrates by proton transfer .
Biochemical Pathways
For instance, it could affect the proximity of two sites on a single protein, on a ligand and its receptor, or on separate biomolecules within an assembly .
Result of Action
The result of the action of this compound is the release of a protected molecule upon exposure to light . This can be used to control the spatial and temporal release of the protected molecule, which could have various molecular and cellular effects depending on the nature of the protected molecule.
Action Environment
The action of this compound is influenced by environmental factors such as light and the reaction medium . For instance, the balance between the two reaction paths (cyclization to benzisoxazolidines and formation of nitroso hydrates) depends on the reaction medium . Furthermore, the compound’s photoreactivity means that light exposure is a crucial factor influencing its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nitrobenzyl group can undergo reduction, leading to the formation of reactive intermediates that can covalently modify proteins, thereby altering their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to changes in cellular metabolism and potentially triggering apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, the aldehyde group can form Schiff bases with amino groups in proteins, resulting in enzyme inhibition . Additionally, the nitrobenzyl group can undergo photolysis, releasing active intermediates that can further interact with cellular components . These interactions can lead to changes in gene expression, as the compound can influence transcriptional regulators and epigenetic modifiers.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light or heat . In in vitro studies, the compound’s activity can diminish over time due to degradation or metabolic conversion. Long-term exposure to this compound in cell cultures has been shown to result in adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without significant adverse outcomes . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress, due to the generation of reactive intermediates . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism can also result in the formation of reactive species that can covalently modify cellular macromolecules, impacting their function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can be taken up by cells via organic anion transporters and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and binding proteins, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEHIKOXSFFTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
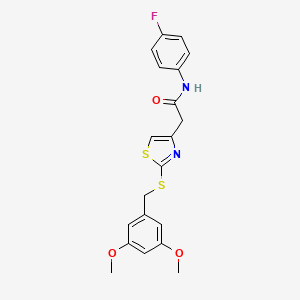
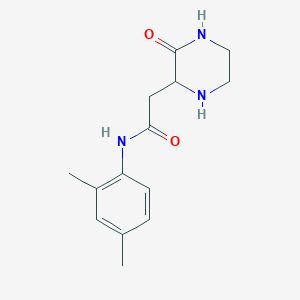

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
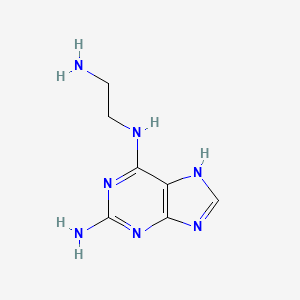
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
